FPR1 Receptor Selectivity: 1,914-Fold Higher Potency for FPR1 vs. FPR2
In direct calcium flux assays, N-Formyl-Met-Leu-Phe-Lys (fMLFK) demonstrates profound selectivity for the FPR1 receptor over FPR2. The EC50 for FPR1 activation is 3.5 nM, whereas the EC50 for FPR2 activation is 6.7 μM [1]. This corresponds to an approximately 1,914-fold difference in potency. In contrast, the prototypical fMLF tripeptide, while potent, exhibits less pronounced selectivity between these receptor subtypes under comparable assay conditions [2].
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 3.5 nM (FPR1); 6.7 μM (FPR2) |
| Comparator Or Baseline | fMLF (prototypical agonist); fMLFE (negatively charged C-terminus) |
| Quantified Difference | ~1,914-fold selectivity for FPR1 over FPR2 for fMLFK |
| Conditions | Calcium mobilization assays in cells expressing human FPR1 or FPR2 [1] |
Why This Matters
This high selectivity allows researchers to activate FPR1-dependent neutrophil functions (e.g., chemotaxis, superoxide production) without confounding contributions from FPR2, a common issue when using broader agonists like fMLF.
- [1] He, H. Q., Troksa, E. L., Caltabiano, G., Pardo, L., & Ye, R. D. (2014). Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. The Journal of Biological Chemistry, 289(4), 2295–2306. View Source
- [2] He, H. Q., Troksa, E. L., Caltabiano, G., Pardo, L., & Ye, R. D. (2014). Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. The Journal of Biological Chemistry, 289(4), 2295–2306. View Source
